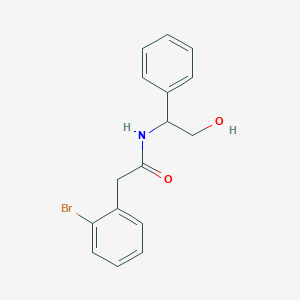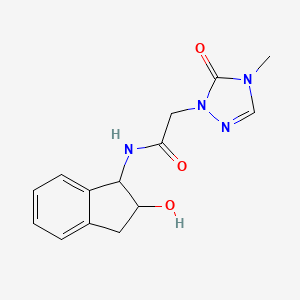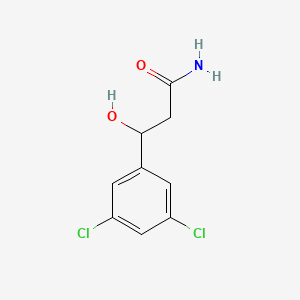![molecular formula C15H25NOS B6637716 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiol-containing compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mécanisme D'action
The mechanism of action of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is not fully understood, but it is believed to work through the formation of disulfide bonds with proteins. This can lead to the inhibition of protein function and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol have been studied extensively. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol in lab experiments include its thiol-containing nature, which makes it a potential drug delivery system, and its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The limitations include the lack of understanding of its mechanism of action and the potential side effects it may have.
Orientations Futures
There are several potential future directions for the study of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol. One potential direction is the further study of its mechanism of action and its potential use in the treatment of cancer. Another potential direction is the development of new drug delivery systems using 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol. Additionally, it could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol has been achieved through several methods. One of the most commonly used methods is the reaction of 3-mercaptopropanol with 8-bromotricyclo[5.2.1.02,6]decane in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-mercaptopropanol with 8-azatricyclo[5.2.1.02,6]decane in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
The scientific research application of 3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol is vast and varied. It has been studied extensively for its potential use as a drug delivery system due to its thiol-containing nature. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-[(8-tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c17-15(4-5-18-9-15)8-16-14-7-10-6-13(14)12-3-1-2-11(10)12/h10-14,16-17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBUZNNGMJVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NCC4(CCSC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B6637634.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6637640.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6637642.png)
![1-(Furan-2-yl)-2-[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]ethanol](/img/structure/B6637646.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)



![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
